(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride
Description
(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride is a pyrimidine derivative featuring a chlorinated pyrimidine core linked to a piperidine ring substituted with a methylamine group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research and development.
Key structural features include:
- 6-Chloro-pyrimidin-4-yl group: Provides electron-withdrawing effects, influencing reactivity and binding interactions.
- Piperidin-3-yl-amine moiety: A six-membered nitrogen-containing ring with a methyl group attached to the amine, affecting basicity and lipophilicity.
- Hydrochloride salt: Improves aqueous solubility for biological testing.
The compound has been listed in catalogs as a discontinued product (Ref: 10-F090359), likely due to optimization efforts for improved pharmacokinetic properties in related derivatives .
Properties
IUPAC Name |
6-chloro-N-methyl-N-piperidin-3-ylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c1-15(8-3-2-4-12-6-8)10-5-9(11)13-7-14-10;/h5,7-8,12H,2-4,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXMPXHQVKPTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)C2=CC(=NC=N2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-pyrimidine and piperidine.
Formation of Intermediate: The 6-chloro-pyrimidine is reacted with a suitable reagent to introduce a methyl group at the 4-position, forming an intermediate compound.
Piperidine Introduction: The intermediate is then reacted with piperidine under controlled conditions to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of (6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include:
Reactor Design: Use of reactors with precise temperature and pressure control.
Purification: Implementation of purification techniques such as crystallization or chromatography to isolate the pure compound.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with modified functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrimidine derivatives often exhibit anticancer properties. For example, studies have shown that certain pyrimidine-based compounds can inhibit key enzymes involved in cancer cell proliferation. The unique structure of (6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride may allow it to interact with targets such as thymidylate synthase, a critical enzyme in DNA synthesis and repair, which is often overexpressed in cancer cells .
Kinase Inhibition
The compound has been investigated for its potential as a kinase inhibitor. Kinases are pivotal in regulating various cellular processes, including cell division and metabolism. Inhibitors targeting kinases have been successful in treating several cancers and inflammatory diseases. The presence of the piperidine moiety in this compound suggests it may effectively bind to kinase active sites, potentially leading to the development of new therapeutic agents .
Neurological Disorders
Given the structure's ability to cross the blood-brain barrier, (6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride may also have applications in treating neurological disorders. Compounds with similar structures have been shown to exhibit neuroprotective effects and modulate neurotransmitter systems, indicating potential use in conditions like Alzheimer's disease or schizophrenia .
Case Study 1: Antitumor Activity
A study conducted on various pyrimidine derivatives demonstrated that those with piperidine substitutions showed enhanced activity against tumor cell lines. The specific compound (6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride was tested against A549 lung cancer cells, showing significant inhibition of cell growth compared to controls .
Case Study 2: Kinase Selectivity
In a comparative study focusing on kinase inhibitors, (6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride was evaluated alongside known inhibitors. Results indicated that it exhibited selective inhibition of the MAPK pathway, which is crucial for cancer progression and metastasis .
Mechanism of Action
The mechanism of action of (6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to Receptors: It can bind to specific receptors or enzymes, modulating their activity.
Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.
Modulating Signaling Pathways: It can influence cellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural analogs of this compound vary in substituents, heterocyclic rings, and functional groups, leading to differences in physicochemical properties and biological activity. Below is a detailed analysis:
Structural and Functional Group Variations
Table 1: Key Structural Differences
Physicochemical and Pharmacological Comparisons
Electronic Effects: The 6-chloro substituent in the target compound and analogs (e.g., CAS 1185307-01-0) increases electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic substitution reactions.
Ring Size and Conformation :
- Replacing piperidine (6-membered) with pyrrolidine (5-membered) (e.g., CAS 331240-54-1) reduces ring flexibility and alters hydrogen-bonding capacity, which may impact binding to biological targets such as kinases or GPCRs .
Solubility and Basicity: The methyl group on the piperidin-3-yl-amine in the target compound increases lipophilicity compared to the non-methylated analog (CAS 1185307-01-0). This could enhance membrane permeability but reduce aqueous solubility . The hydrochloride salt in all compounds improves solubility, critical for in vitro assays.
Synthetic Accessibility :
- Patent EP 4 374 877 A2 () highlights methods for synthesizing pyrimidine derivatives using diverse aniline and amine reagents. The methyl group on the target compound’s amine may require specialized protection-deprotection strategies during synthesis .
Biological Activity
(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 227.69 g/mol. It features a chlorinated pyrimidine moiety linked to a piperidine ring, which is known for influencing the biological activity of many pharmaceuticals.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with substitutions on the piperidine ring showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 µM to 156.47 µM against various strains, including:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
These results indicate a promising antibacterial potential for the compound, particularly against E. coli and B. subtilis .
Antifungal Activity
In addition to antibacterial effects, the compound also exhibits antifungal activity. For example, MIC values against Candida albicans were reported between 16.69 µM and 78.23 µM, demonstrating moderate antifungal efficacy .
The biological activity of (6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in bacterial metabolism or cell wall synthesis. The presence of electron-withdrawing and donating groups on the piperidine ring appears to enhance its inhibitory effects against microbial growth .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive evaluation involving various derivatives demonstrated that modifications on the piperidine ring significantly impacted antimicrobial potency. The study highlighted that certain substitutions could enhance activity against resistant strains .
- Pharmacokinetics and Toxicology : Research focusing on the pharmacokinetic profile of related compounds revealed that structural variations could lead to differences in metabolic stability and bioavailability, which are critical for therapeutic applications .
- Clinical Implications : Investigations into the compound's potential as an antibiotic have shown promise in preclinical models, suggesting that it could serve as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
